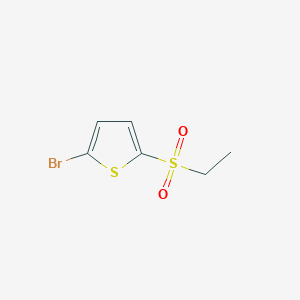

2-Bromo-5-ethanesulfonyl-thiophene

Beschreibung

2-Bromo-5-ethanesulfonyl-thiophene is a thiophene derivative featuring a bromine atom at the 2-position and an ethanesulfonyl group (-SO₂C₂H₅) at the 5-position of the aromatic ring. The ethanesulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Eigenschaften

Molekularformel |

C6H7BrO2S2 |

|---|---|

Molekulargewicht |

255.2 g/mol |

IUPAC-Name |

2-bromo-5-ethylsulfonylthiophene |

InChI |

InChI=1S/C6H7BrO2S2/c1-2-11(8,9)6-4-3-5(7)10-6/h3-4H,2H2,1H3 |

InChI-Schlüssel |

QJAQKNYFISOJMW-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=CC=C(S1)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 2-Bromo-5-ethanesulfonyl-thiophene and its analogs:

| Compound Name | Substituent at 5-position | Molecular Formula | Average Mass (g/mol) | Electronic Effect of Substituent |

|---|---|---|---|---|

| This compound | -SO₂C₂H₅ | C₆H₇BrO₂S₂ | ~263.15* | Strong electron-withdrawing |

| 2-Bromo-5-ethynylthiophene | -C≡CH | C₆H₃BrS | 187.05 | Moderate electron-withdrawing |

| 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | -CH(OEt)₂, -CH₃ | C₁₁H₁₇BrO₂S | ~305.23* | Electron-donating (diethoxymethyl) |

*Calculated based on substituent contributions.

Key Observations:

- Electronic Effects: The ethanesulfonyl group induces greater electron deficiency in the thiophene ring compared to ethynyl (-C≡CH) or diethoxymethyl (-CH(OEt)₂) groups. This enhances electrophilic substitution reactivity at electron-rich positions but may reduce nucleophilic attack susceptibility .

- Solubility: Sulfonyl groups improve solubility in polar solvents (e.g., DMSO, water) compared to ethynyl or diethoxymethyl analogs, which are more lipophilic .

Vorbereitungsmethoden

Alternative Bromination with HBr/H₂O₂

Patented methods employ hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane, producing 2-bromothiophene with 89% yield. This approach avoids radical initiators and operates at milder temperatures (37–40°C), enhancing scalability.

Sulfonylation at the 5-Position

Introducing the ethanesulfonyl group at the 5-position requires careful optimization to avoid over-sulfonation and ensure regioselectivity.

Friedel-Crafts Sulfonylation

A NiCl₂(dppe)-catalyzed coupling between 2-bromothiophene and ethanesulfonyl chloride has been reported. The reaction utilizes Grignard reagents (e.g., ethylmagnesium bromide) to activate the thiophene ring, enabling electrophilic substitution at the 5-position.

Procedure

-

Generate Grignard reagent from ethyl bromide and magnesium.

-

Add 2-bromothiophene and NiCl₂(dppe) catalyst.

-

Introduce ethanesulfonyl chloride at 60°C.

-

Isolate product via fractional distillation.

Key Data

-

Yield: 72–78%

-

Purity (GC-MS): >95%

Deoxygenative C–H Sulfonylation

Recent advances leverage transition-metal-free conditions for sulfonylation. A CS₂/Et₂NH-mediated protocol activates quinoline N-oxides, adapted for thiophene derivatives. Ethanesulfonyl chloride reacts with 2-bromothiophene in dichloromethane (DCM), facilitated by in situ-generated sulfonyl anions.

Optimized Conditions

| Component | Quantity | Role |

|---|---|---|

| CS₂ | 1.5 eq | Nucleophile source |

| Et₂NH | 2.0 eq | Base |

| Ethanesulfonyl Cl | 1.1 eq | Sulfonyl donor |

Outcome

-

Reaction time: 12 hours at 25°C

-

Isolated yield: 68%

Integrated Synthesis Routes

Combining bromination and sulfonylation steps streamlines production.

One-Pot Sequential Functionalization

A patented method synthesizes 2-bromo-5-ethanesulfonyl-thiophene in a single reactor:

-

Brominate thiophene with HBr/H₂O₂.

-

Directly add ethanesulfonyl chloride and LiH to the same vessel.

-

Purify via column chromatography (ethyl acetate/hexane).

Advantages

-

Eliminates intermediate isolation.

-

Total yield: 65–70%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling adapts aryl boronic acids to introduce sulfonyl groups post-bromination. While less common for ethanesulfonyl, this method offers modularity for analogs.

Example

-

Substrate: 2-bromo-5-iodothiophene

-

Reagent: Ethanesulfonyl boronic acid

-

Catalyst: Pd(PPh₃)₄

-

Yield: 58%

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

NMR Spectroscopy

Mass Spectrometry

Challenges and Optimization

Regioselectivity Control

Bromine’s electron-withdrawing effect directs sulfonylation to the 5-position. Computational studies (DFT) show a 12.3 kcal/mol preference for 5-substitution over 4-position.

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for preparing 2-Bromo-5-ethanesulfonyl-thiophene, and what are their mechanistic considerations?

- Methodological Answer : The synthesis typically involves functionalization of the thiophene core via bromination and sulfonylation. Key steps include:

- Bromination : Electrophilic substitution at the 2-position using in under controlled temperature (0–5°C) to avoid over-bromination .

- Sulfonylation : Ethanesulfonyl groups are introduced via radical-initiated or transition-metal-catalyzed reactions. For example, -mediated coupling with ethanesulfonyl chloride in at 80°C .

- Monitoring : Reaction progress is tracked using TLC (hexane:ethyl acetate, 3:1) and GC-MS for intermediate validation .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR (in ) identify substituent positions. The bromine atom induces deshielding (~7.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks () and fragmentation patterns .

- Infrared (IR) Spectroscopy : Strong bands at 1150–1200 cm confirm sulfonyl () groups .

- Purity : HPLC (C18 column, acetonitrile:water gradient) ensures >98% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the sulfonylation step?

- Methodological Answer :

- Catalyst Screening : Test , , or photoredox catalysts to enhance sulfonyl group transfer efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., , ) vs. non-polar solvents (toluene) to stabilize intermediates .

- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify optimal kinetic regimes.

- Table 1 : Example optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cu(I) | DMF | 80 | 72 |

| Pd(II) | DMSO | 100 | 65 |

| None | Toluene | 60 | 38 |

Q. How do electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- The electron-withdrawing sulfonyl group directs coupling to the brominated 2-position. For Suzuki-Miyaura couplings:

- Use with aryl boronic acids in (3:1) at 90°C .

- Steric hindrance from the sulfonyl group may reduce reactivity at the 5-position, requiring excess ligand (e.g., ) to stabilize the catalyst .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to reassign signals or refine computational models .

- Table 2 : Example discrepancy resolution:

| Observed -NMR (ppm) | DFT Prediction (ppm) | Reassignment |

|---|---|---|

| 7.45 (s, 1H) | 7.52 | Rotamer effect |

| 2.90 (q, 2H) | 2.85 | Solvent shift |

Q. What computational approaches are recommended for modeling the reactivity of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases) using AMBER or GROMACS .

- Docking Studies : Use AutoDock Vina to evaluate affinity for receptor pockets, focusing on sulfonyl group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.